

The Multifaceted Therapeutic Potential of 5-Methoxy Substituted Quinoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	8-Chloro-5-methoxy-2-methylquinolin-4-ol
CAS No.:	1206-62-8
Cat. No.:	B596652

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The strategic placement of a methoxy group at the 5-position of the quinoline ring has been shown to significantly influence the molecule's physicochemical properties and biological activity, leading to a surge in research exploring its potential in various disease areas. This in-depth technical guide provides a comprehensive overview of the biological activities of 5-methoxy substituted quinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, experimental protocols, and future perspectives.

Part 1: The Significance of the 5-Methoxyquinoline Scaffold

The quinoline ring system is a privileged structure due to its ability to interact with a wide range of biological targets.[3][4][5] The introduction of a methoxy group at the 5-position can modulate the electron density of the aromatic system, impacting its binding affinity to target proteins. Studies have suggested that the 5-methoxy group may be crucial for the potency of certain biological activities, with substitutions at other positions sometimes failing to enhance or even diminishing the desired effect.[6] This observation underscores the importance of this specific substitution pattern in the design of novel therapeutic agents. The diverse biological activities of these compounds span from anticancer and antimicrobial to neuroprotective effects, making them a versatile platform for drug discovery.[1][2][7]

Part 2: Anticancer Activity: A Prominent Therapeutic Avenue

The most extensively studied biological activity of 5-methoxy substituted quinoline derivatives is their potential as anticancer agents.[6][8] These compounds have been shown to exert their effects through multiple mechanisms, primarily by inhibiting key enzymes involved in cancer progression.

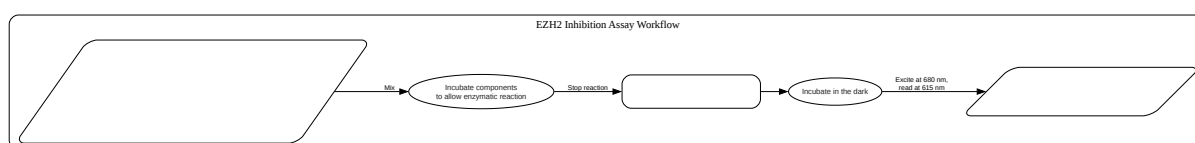
Inhibition of Enhancer of Zeste Homologue 2 (EZH2)

EZH2 is a histone methyltransferase that is often overexpressed in various cancers, including lymphoma, colon, prostate, breast, and lung cancer.[6][9] Its over-activation leads to the repression of tumor suppressor genes, promoting tumor growth and proliferation.[6][9] Consequently, EZH2 has emerged as a promising target for cancer therapy.[6][9]

A series of 5-methoxyquinoline derivatives have been identified as a new class of EZH2 inhibitors.[9][10] One notable example is 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which displayed a half-maximal inhibitory concentration (IC₅₀) of 1.2 μ M against EZH2.[6][9][10] This compound also demonstrated significant anti-viability activity against HCT15 and MDA-MB-231 tumor cell lines.[6][9] Structure-activity relationship (SAR) studies have indicated that the 5-methoxy group is a key contributor to the inhibitory potency of these compounds.[6]

Experimental Protocol: In Vitro EZH2 Inhibition Assay (AlphaLISA)

The enzymatic activity of EZH2 inhibitors is commonly determined using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method.[6] This bead-based assay measures the methylation of a histone H3 peptide substrate by the EZH2 enzyme complex.



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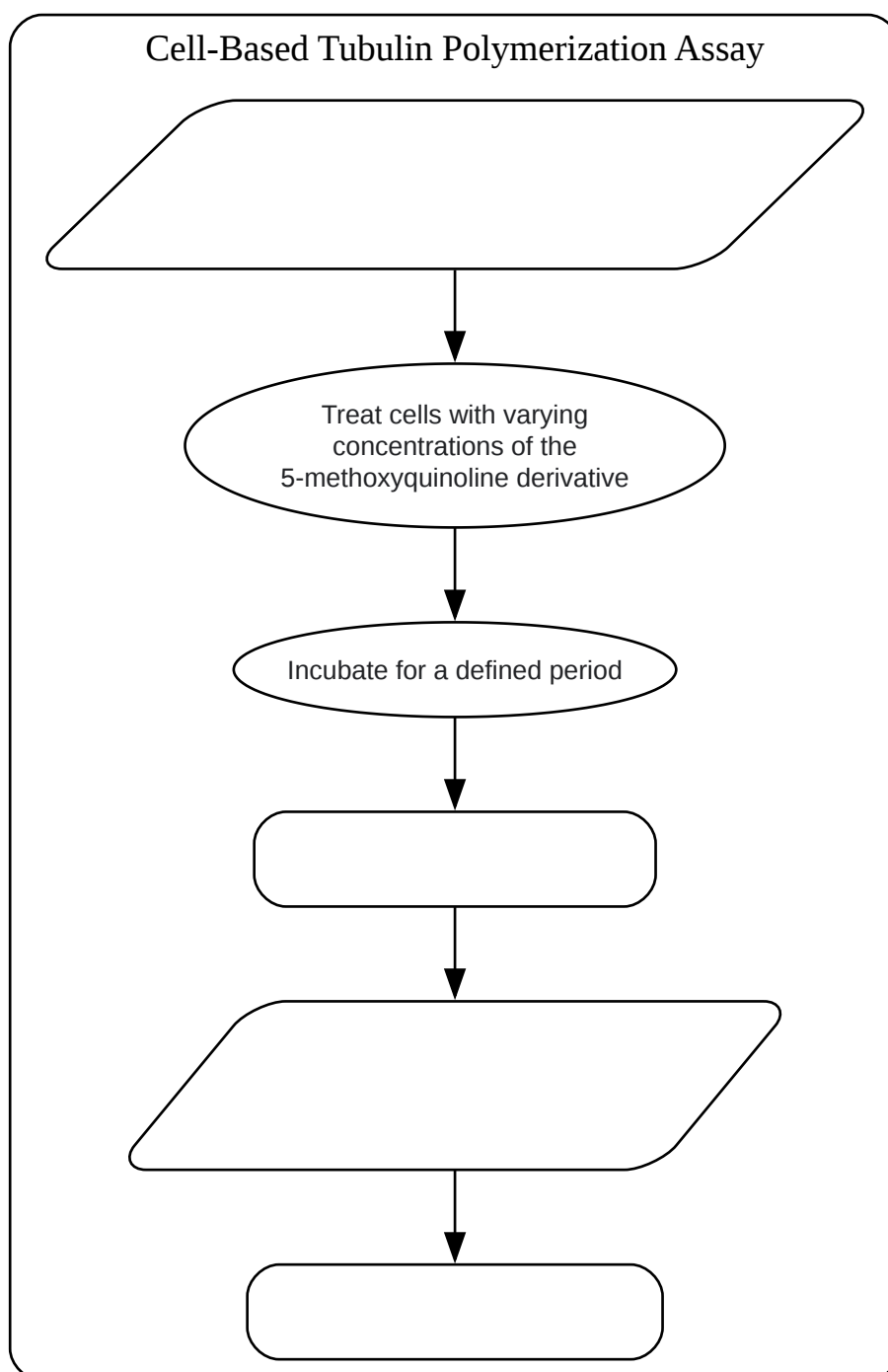
Caption: Workflow for EZH2 enzymatic inhibition assay using AlphaLISA technology.

Tubulin Polymerization Inhibition

Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division.[8] Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer drugs.[8] Certain 5-methoxyquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. For instance, a derivative incorporating a 2-chloro-5-methoxyquinoline and m-nitroaniline moiety has shown significant activity against colon cancer cells with an IC₅₀ value of 0.888 μ M. [8]

Experimental Protocol: Cell-Based Tubulin Polymerization Assay

This assay evaluates the effect of a compound on the microtubule network within cancer cells.



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Caption: Workflow for a cell-based tubulin polymerization assay.

Data Summary: Anticancer Activity of 5-Methoxyquinoline Derivatives

Compound	Target/Mechanism	Cancer Cell Line(s)	IC50 (μM)	Reference
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine	EZH2 inhibitor	HCT15, MDA-MB-231	5.6, 2.45	[6][9]
2-chloro-5-methoxyquinoline and m-nitroaniline derivative	Tubulin polymerization inhibitor	Colon cancer	0.888	[8]
5-hydroxy-8-methoxyquinolone	Not specified	HL60	17.7	[11]
7e: N-(4-benzoylphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine	Cytotoxic activity	A2780, A2780/RCIS, MCF-7, MCF-7/MX	Not specified	[12]
7f: N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine	Cytotoxic activity	A2780, A2780/RCIS, MCF-7, MCF-7/MX	Not specified	[12]

Part 3: Antimicrobial Activity: Combating Drug Resistance

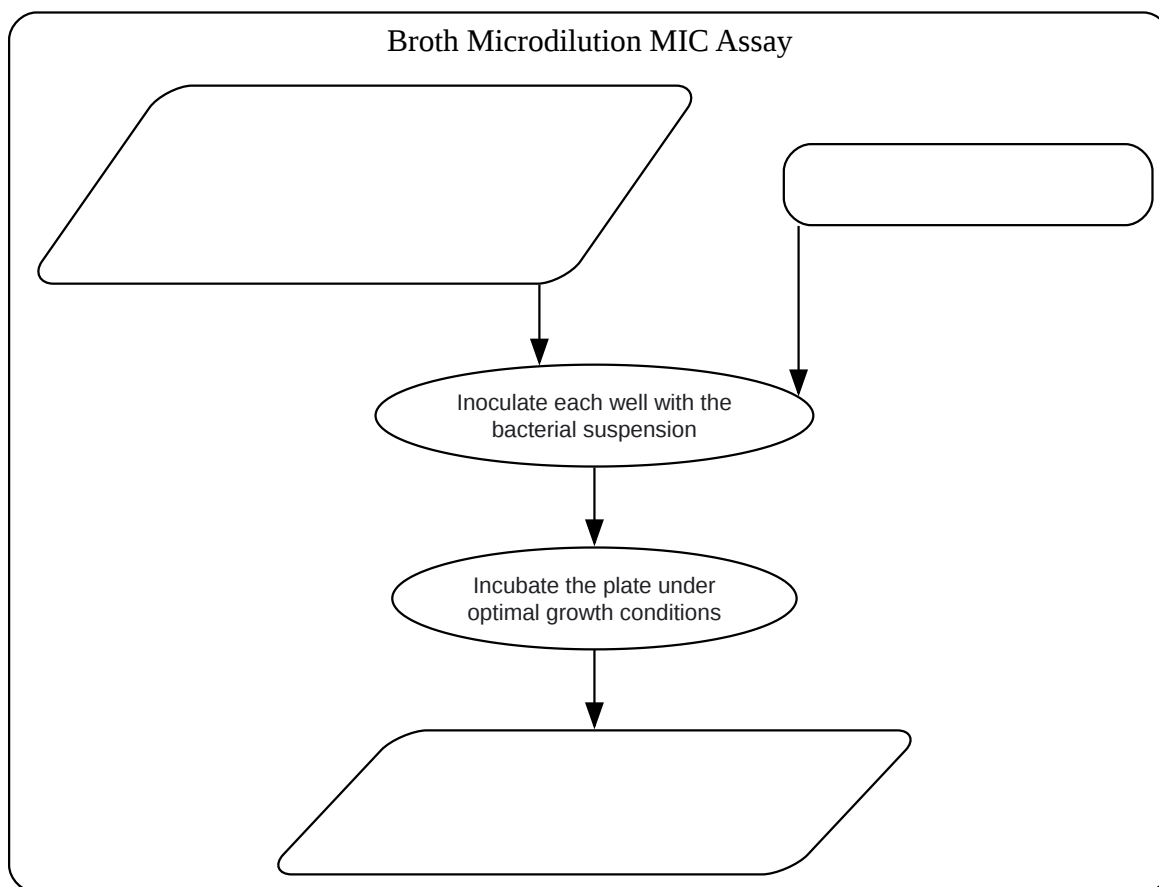
The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[13][14] Quinoline derivatives have a long history in this field, and 5-methoxy substituted analogs have shown promising activity against a range of pathogens.

Antibacterial Activity

The antibacterial action of many quinoline-based compounds is attributed to their ability to interfere with essential bacterial enzymes involved in DNA replication.[13] 5-methoxyquinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, 8-methoxyquinoline has exhibited strong antibacterial activity against *Bacillus subtilis*, *Salmonella* spp., and *Salmonella typhi*. [15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.



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Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Antifungal Activity

Some 5-methoxyquinoline derivatives have also shown potential as antifungal agents. For instance, 8-methoxyquinoline has demonstrated strong antifungal activity against *Aspergillus flavus*, *Aspergillus niger*, and *Trichophyton*.^[15]

Data Summary: Antimicrobial Activity of 5-Methoxyquinoline Derivatives

Compound	Microbial Strain(s)	Activity/MIC	Reference
8-methoxyquinoline	Bacillus subtilis, Salmonella spp., Salmonella typhi	Strong antibacterial activity	[15]
8-methoxyquinoline	Aspergillus flavus, Aspergillus niger, Trichophyton	Strong antifungal activity	[15]
Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide	Methicillin-resistant S. aureus (MRSA)	Efficacious	[16]

Part 4: Neuroprotective Activity: A New Frontier

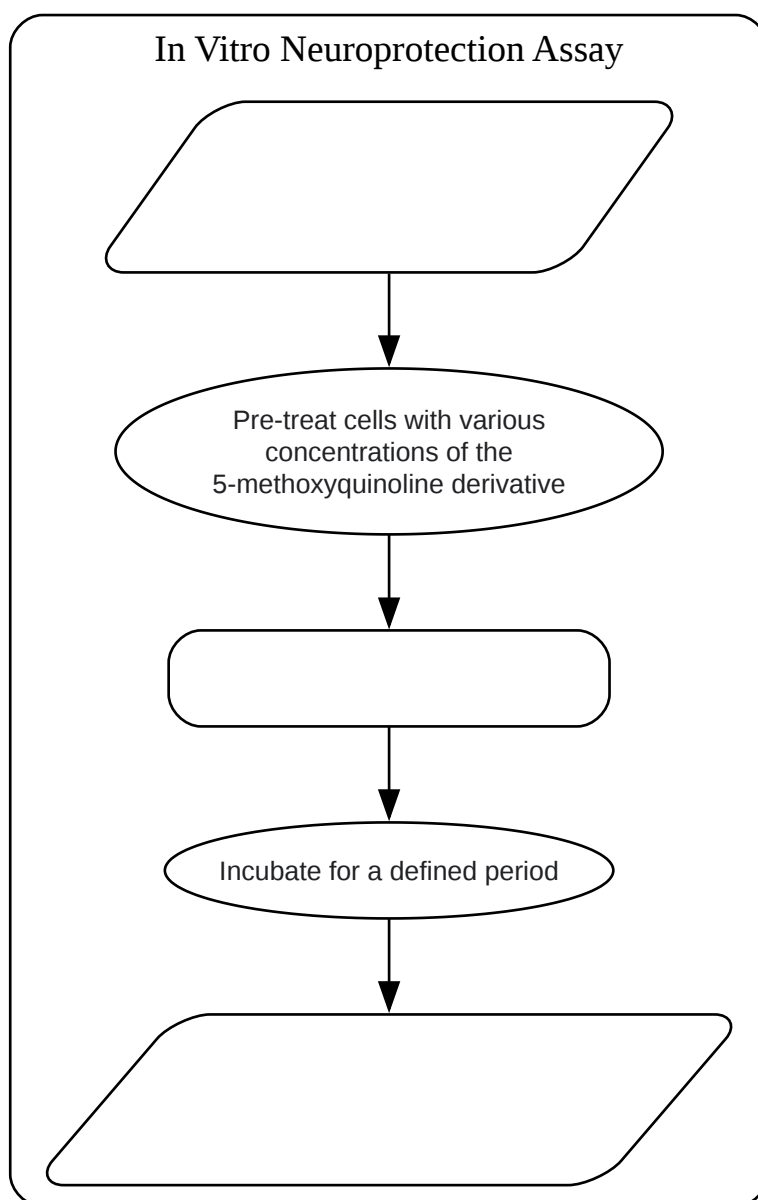
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant challenge to an aging population. Quinoline derivatives have emerged as promising candidates for neuroprotection due to their ability to target multiple pathological pathways.[3][4][17]

Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are often attributed to their antioxidant and anti-inflammatory properties.[17] They can scavenge free radicals and modulate the expression of key components of the cellular antioxidant defense system.[17] Additionally, some derivatives are predicted to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[3][4]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves using a neuronal cell line, such as SH-SY5Y human neuroblastoma cells, and inducing neurotoxicity with a specific agent.



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Caption: Workflow for an in vitro neuroprotection assay using a neuronal cell line.

Part 5: Synthesis Strategies

The synthesis of 5-methoxy substituted quinoline derivatives often involves multi-step reaction sequences. A common approach starts with the appropriate substituted aniline. For example, the synthesis of 5-methoxyquinoline derivatives can be achieved through the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using POCl_3 as a catalyst and solvent.[6] Further

modifications at the 2 and 4 positions of the quinoline ring can then be carried out to generate a library of compounds for biological evaluation.[6]

Part 6: Future Perspectives and Conclusion

5-methoxy substituted quinoline derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research highlights their significant potential in oncology, infectious diseases, and neurodegeneration. Future research should focus on:

- **Optimizing Potency and Selectivity:** Further SAR studies are needed to design derivatives with improved activity and selectivity for their biological targets.
- **Elucidating Mechanisms of Action:** A deeper understanding of the molecular mechanisms underlying their biological effects will facilitate rational drug design.
- **In Vivo Efficacy and Safety:** Promising candidates from in vitro studies need to be evaluated in preclinical animal models to assess their efficacy and safety profiles.

In conclusion, the 5-methoxyquinoline scaffold is a rich source of biologically active compounds with the potential to address significant unmet medical needs. This technical guide provides a foundation for researchers and drug developers to further explore and harness the therapeutic potential of this remarkable class of molecules.

Part 7: References

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